molecular formula C22H20N2O2 B5613004 1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole

1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole

Cat. No.: B5613004
M. Wt: 344.4 g/mol
InChI Key: REHHWBWTFZUYTA-UHFFFAOYSA-N
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Description

1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some benzimidazoles can be irritants and should be handled with care .

Chemical Reactions Analysis

1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include HBr, HCl, and H2SO4 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidolysis of the compound can lead to the formation of enol ether compounds via the benzyl cation intermediate .

Scientific Research Applications

1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including anticancer activity . In medicine, benzimidazole derivatives are being explored as potential drugs for various diseases. In industry, the compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

1-benzyl-2-[(2-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-25-20-13-7-8-14-21(20)26-16-22-23-18-11-5-6-12-19(18)24(22)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHHWBWTFZUYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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